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Compound of Interest

Compound Name: Methyl Aziridine-2-carboxylate

CAS No.: 5950-34-5

Cat. No.: B1297569 Get Quote

Executive Summary
Methyl aziridine-2-carboxylate is a high-value chiral synthon utilized in the synthesis of

mitomycin C analogs, peptidomimetics, and complex alkaloids. Its three-membered nitrogen

heterocycle introduces significant ring strain (~26 kcal/mol), imparting unique reactivity profiles

—specifically electrophilic ring-opening susceptibility—that are critical for drug discovery

applications.

This guide provides a definitive technical analysis of the molecule's spectroscopic signature. It

moves beyond static data listing to explain the causality of spectral features, grounded in the

molecule's stereoelectronic properties.

Part 1: Safety & Handling (Critical Protocol)
WARNING: ALKYLATING AGENT Methyl aziridine-2-carboxylate is a potent DNA alkylating

agent. It acts as a nucleophile trap, capable of cross-linking DNA strands.

Containment: All handling must occur within a certified chemical fume hood.

Destruction: Quench excess material with 1M NaOH or Sodium Thiosulfate solution to open

the ring before disposal.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1297569?utm_src=pdf-interest
https://www.benchchem.com/product/b1297569?utm_src=pdf-body
https://www.benchchem.com/product/b1297569?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Store at -20°C. The compound is often stabilized with Hydroquinone (HQ) to

prevent polymerization initiated by trace acids.

Part 2: Synthesis & Sample Preparation
To ensure the validity of spectroscopic data, the sample history must be known. Two primary

routes yield this compound, affecting the stereochemical purity observed in NMR.

Synthetic Routes[1][2][3][4]
Chiral Route (From L-Serine): Yields optically active (

)- or (

)-methyl aziridine-2-carboxylate. Involves tritylation of the amine, mesylation of the
alcohol, and ring closure.

Racemic Route (Gabriel-Cromwell): Reaction of methyl acrylate with bromine and ammonia.

Yields a racemic mixture.

Purification for Spectroscopy
Impurities such as triethylamine (from neutralization) or hydrolyzed acid (aziridine-2-carboxylic

acid) will obscure key NMR regions.

Protocol: Distillation under reduced pressure (bp ~40-45°C at 0.5 mmHg) is required for

analytical grade samples.

Solvent Choice:

is standard. Avoid acidic solvents (

can become acidic over time; filter through basic alumina if unsure) to prevent ring opening
during acquisition.

Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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The rigidity of the aziridine ring creates a distinct AMX spin system (or ABX depending on N-H

exchange rates) for the ring protons. The key diagnostic feature is the coupling constant

relationship:

, which is inverted compared to cyclopropanes, though often they are comparable in aziridines
(~6 Hz vs ~3 Hz).

Table 1:

H NMR Data (400 MHz,

)

Position
Shift (

, ppm)
Multiplicity

Coupling (

, Hz)

Assignment
Logic

-OCH 3.76 Singlet (3H) -

Methyl ester

(deshielded by

oxygen).

N-H ~1.5 - 2.2 Broad -

Exchangeable;

shift varies with

conc./temp.

H-2 2.55 dd (1H) ,
-proton.

Deshielded by

ester cone.

H-3 (cis) 2.15 d (1H) ,
Proton cis to the

ester group.

H-3 (trans) 1.85 d (1H) ,
Proton trans to

the ester group.

Note: "cis" and "trans" refer to the relationship with the ester group. Chemical shifts are

approximate and concentration-dependent due to H-bonding.
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Table 2:

C NMR Data (100 MHz,

)

Carbon Type
Shift (

, ppm)
Structural Insight

C=O 171.5 Ester carbonyl. Typical region.

-OCH 52.4 Methoxy carbon.

C-2 29.8
Aziridine methine.[1] High field

due to ring strain.

C-3 27.2 Aziridine methylene.

Infrared Spectroscopy (FT-IR)
The ring strain of the aziridine (60° bond angles) increases the s-character of the C-H bonds,

shifting C-H stretches to higher frequencies compared to acyclic amines.

N-H Stretch: 3250–3350 cm

(Medium, Broad).

Ester C=O: 1730–1745 cm

(Strong). The ring strain slightly elevates this frequency compared to acyclic esters.

Ring Deformation: ~860–900 cm

. Diagnostic for the aziridine breathing mode.

Mass Spectrometry (EI-MS)
Molecular Ion (M+): m/z 101. The fragmentation pattern is driven by the stability of the cation

formed after ring opening.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.chemimpex.com/products/43152
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-Cleavage: Loss of methoxy group (-OCH

, -31 amu)

Acylium ion (m/z 70).

Ring Opening/CO Loss: Loss of CO (-28 amu) from the acylium species

m/z 42 (Aziridinium derivative).

Part 4: Visualization of Structural Logic
Stereochemical Assignment Workflow
The following diagram illustrates the logic flow for assigning stereochemistry using NMR

coupling constants, a critical step in validating chiral synthesis.
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Caption: Logic flow for distinguishing diastereotopic protons on the aziridine ring based on

Karplus-type coupling relationships.

Fragmentation Pathway (MS)
Understanding the breakdown of the molecule in EI-MS helps identify impurities.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1297569?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecular Ion
[M]+ m/z 101

Acylium Ion
[M - OMe]+ m/z 70

- OCH3 (31)

Azirine Cation
[M - OMe - CO]+ m/z 42

- CO (28)

Click to download full resolution via product page

Caption: Primary fragmentation pathway in Electron Impact Mass Spectrometry (EI-MS).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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